molecular formula C22H15NO3 B5806028 5-BENZOYL-N-(NAPHTHALEN-1-YL)FURAN-2-CARBOXAMIDE

5-BENZOYL-N-(NAPHTHALEN-1-YL)FURAN-2-CARBOXAMIDE

Cat. No.: B5806028
M. Wt: 341.4 g/mol
InChI Key: GRPKRMUULVOWHV-UHFFFAOYSA-N
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Description

5-BENZOYL-N-(NAPHTHALEN-1-YL)FURAN-2-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure features a furan ring, a benzoyl group, and a naphthyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BENZOYL-N-(NAPHTHALEN-1-YL)FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the Paal-Knorr synthesis.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Naphthyl Group: The naphthyl group can be attached through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the benzoyl-furan intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones or other oxidized derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol or hydrocarbon.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzoyl or naphthyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and catalysts.

Major Products:

    Oxidation: Furan-2,3-diones, benzoyl-furan derivatives.

    Reduction: Benzyl alcohol, naphthyl-furan derivatives.

    Substitution: Various substituted benzoyl or naphthyl-furan compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agrochemicals: Its derivatives may be explored for use in agrochemical formulations to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-BENZOYL-N-(NAPHTHALEN-1-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of a benzoyl group, naphthyl group, and furan ring in 5-BENZOYL-N-(NAPHTHALEN-1-YL)FURAN-2-CARBOXAMIDE is unique, providing distinct chemical properties and reactivity.

    Biological Activity: Its specific structure allows for unique interactions with biological targets, differentiating it from other furan derivatives.

Properties

IUPAC Name

5-benzoyl-N-naphthalen-1-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-21(16-8-2-1-3-9-16)19-13-14-20(26-19)22(25)23-18-12-6-10-15-7-4-5-11-17(15)18/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPKRMUULVOWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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